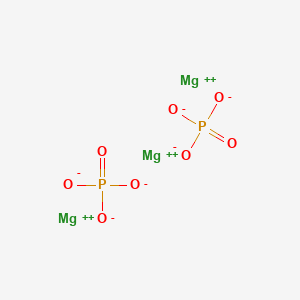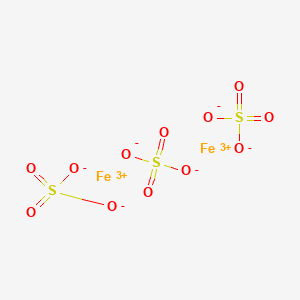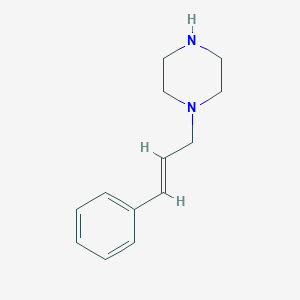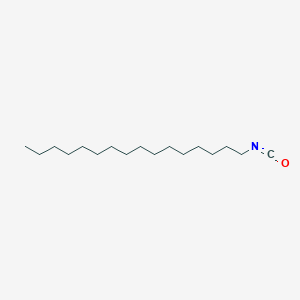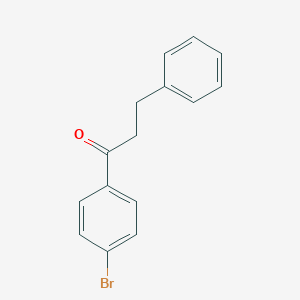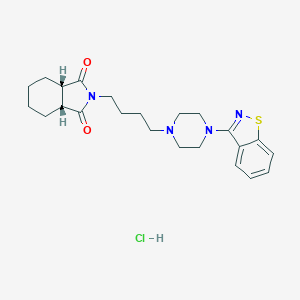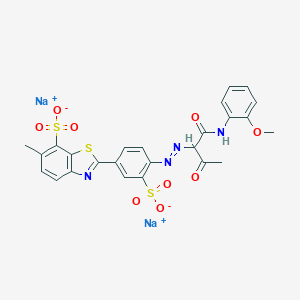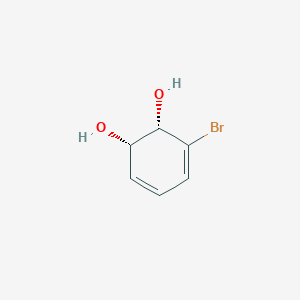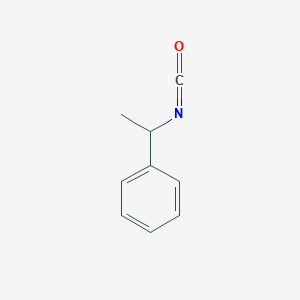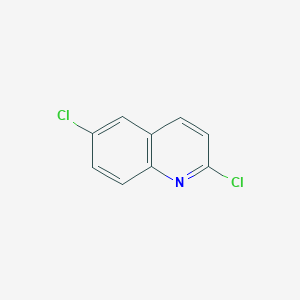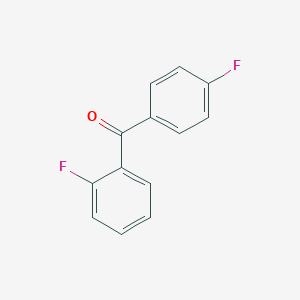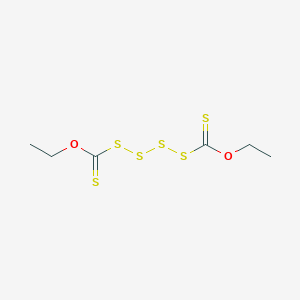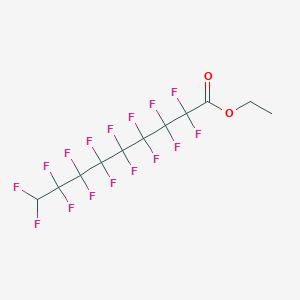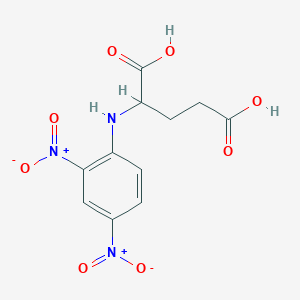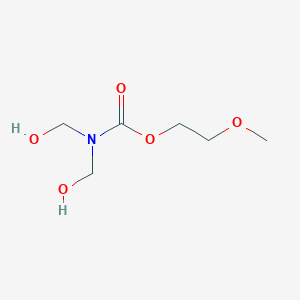
2-Methoxyethyl bis(hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl bis(hydroxymethyl)carbamate, also known as MEBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
2-Methoxyethyl bis(hydroxymethyl)carbamate functions as a carbamate compound, which means that it contains a carbonyl group and a nitrogen atom that can form a reversible bond with an enzyme's active site. 2-Methoxyethyl bis(hydroxymethyl)carbamate is believed to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, which are responsible for the production of chitin, a key component of insect exoskeletons.
Biochemical And Physiological Effects
2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In terms of its physiological effects, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to be biocompatible and non-immunogenic, meaning it does not elicit an immune response in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its biocompatibility and low toxicity, making it a safe and effective option for various applications. However, one limitation of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for 2-Methoxyethyl bis(hydroxymethyl)carbamate research. One area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based drug delivery systems for various applications, including cancer treatment and gene therapy. Another area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based pesticides for agricultural use. Additionally, 2-Methoxyethyl bis(hydroxymethyl)carbamate's potential as a crosslinking agent for polymers could lead to the development of new materials with unique properties.
Synthesis Methods
2-Methoxyethyl bis(hydroxymethyl)carbamate can be synthesized through the reaction between 2-methoxyethylamine and formaldehyde in the presence of sodium hydroxide. The reaction produces a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-Methoxyethyl bis(hydroxymethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential drug delivery system due to its biocompatibility and ability to encapsulate drugs. In agriculture, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been explored as a potential pesticide due to its ability to inhibit insect chitin synthesis. In material science, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential crosslinking agent for polymers.
properties
CAS RN |
10143-22-3 |
|---|---|
Product Name |
2-Methoxyethyl bis(hydroxymethyl)carbamate |
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-methoxyethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO5/c1-11-2-3-12-6(10)7(4-8)5-9/h8-9H,2-5H2,1H3 |
InChI Key |
SKJLIATVTKHMNL-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)N(CO)CO |
Canonical SMILES |
COCCOC(=O)N(CO)CO |
Other CAS RN |
10143-22-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



